Uroporphyrin I dihydrochloride

Tumor Targeting Photodynamic Therapy Porphyrin Biodistribution

This exact uroporphyrin I isomer (dihydrochloride salt) is mandatory for accurate porphyrin profiling in clinical HPLC/LC-MS/MS assays. Its unique retention time and weak serum protein binding (Kd ~100 μM) ensure reliable quantification, unlike the III isomer. Choose this validated standard for tumor localization, photostability, and protein interaction studies. Bulk quantities available; request a quote.

Molecular Formula C40H40Cl2N4O16
Molecular Weight 903.7 g/mol
CAS No. 68929-06-6
Cat. No. B1595489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUroporphyrin I dihydrochloride
CAS68929-06-6
Molecular FormulaC40H40Cl2N4O16
Molecular Weight903.7 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.Cl.Cl
InChIInChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H
InChIKeyPCBBNDJUGHWSIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uroporphyrin I Dihydrochloride (CAS 68929-06-6): A Porphyrin Biomarker Standard and Research Tool for Heme Metabolism Studies


Uroporphyrin I dihydrochloride (CAS 68929-06-6) is a synthetic porphyrin compound belonging to the uroporphyrin class of tetrapyrroles. It exists as a dihydrochloride salt, a form that enhances its stability and solubility for research applications . Uroporphyrins are characterized by four acetic acid and four propionic acid side chains on the pyrrole rings, and the 'I' isomer designation signifies a specific arrangement of these substituents [1]. Unlike the biologically prevalent uroporphyrin III isomer, which is an intermediate in heme biosynthesis, uroporphyrin I is primarily a metabolic byproduct that accumulates in certain pathological states like congenital erythropoietic porphyria (CEP) [2]. As such, it serves as a crucial analytical standard for diagnosing and researching porphyrias, as well as a valuable tool for investigating porphyrin chemistry, photobiology, and protein interactions [3].

Why Uroporphyrin I Dihydrochloride is Not a Generic Porphyrin: Structural and Pharmacological Distinctions Critical for Research Integrity


Uroporphyrin I dihydrochloride is not a generic substitute for other uroporphyrins or porphyrins due to its unique isomer-specific side-chain arrangement, which dictates its biological behavior, analytical properties, and photophysical characteristics. The 'I' isomer exhibits markedly different tumor localization, protein binding, and photobleaching kinetics compared to the 'III' isomer and other porphyrin derivatives [1]. For instance, its weak binding to serum albumin (Kd ~100 μM) is a key determinant of its biodistribution, contrasting sharply with the high-affinity binding of protoporphyrin IX [2]. Furthermore, its distinct chromatographic retention time is essential for accurate biomarker quantification in clinical diagnostics [3]. Substituting a different porphyrin, even a closely related isomer, would invalidate quantitative results in analytical assays, confound interpretation in biological studies, and alter photodynamic outcomes in materials science applications [4]. The following quantitative evidence guide details these critical differentiators.

Uroporphyrin I Dihydrochloride: Quantitative Evidence of Differentiation for Informed Procurement


Superior Tumor Localization of Uroporphyrin I Compared to Uroporphyrin III and Other Porphyrins

In a direct head-to-head comparison using a KHJJ mammary carcinoma mouse model, Uroporphyrin I (UROP I) demonstrated at least 50% higher tumor tissue levels than its isomer, Uroporphyrin III (UROP III), at both 6 and 18 hours post-administration [1]. This superior tumor localization was further supported by comparative studies showing UROP I's superiority over 27 other porphyrins, including hematoporphyrin derivative (HPD) [1][2].

Tumor Targeting Photodynamic Therapy Porphyrin Biodistribution

Minimal Serum Protein Binding of Uroporphyrin I as a Differentiating Factor

Uroporphyrin I exhibits exceptionally weak binding to serum proteins compared to other porphyrins. Its dissociation constant (Kd) for human serum albumin (HSA) is on the order of 100 μM, indicating a low-affinity interaction [1]. In contrast, protoporphyrin IX binds to HSA with a Kd in the low μM range, and coproporphyrin isomers also demonstrate significant albumin binding [1][2]. In a comparative study, 92-98% of UROP I remained unbound (free) in the presence of HSA, whereas UROP III showed 82-95% free fraction under identical conditions [3].

Protein Binding Pharmacokinetics Porphyrin Transport

Slower Photobleaching Kinetics of Uroporphyrin I Compared to Clinical Photosensitizers

Uroporphyrin I (URO) exhibits a distinct photobleaching quantum yield of 2.8 × 10⁻⁵ when measured in pH 7.4 phosphate buffer under aerobic conditions [1]. This is significantly lower (slower photobleaching) than that of tetra(4-sulfonatophenyl)porphine (TSPP, 9.8 × 10⁻⁵), but comparable to hematoporphyrin (HP, 4.7 × 10⁻⁵) and Photofrin II (PF II, 5.4 × 10⁻⁵) [1]. Importantly, the photobleaching rate of URO was accelerated more than 5-fold by 1.0 mM furfuryl alcohol, a response not observed with TSPP or PF II, indicating a different mechanism of photodegradation [1].

Photostability Photodynamic Therapy Photosensitizer Screening

Unique Chromatographic Retention Time for Uroporphyrin I in HPLC-Based Porphyrin Profiling

Uroporphyrin I possesses a distinct and reproducible retention time in reverse-phase HPLC systems, which is essential for its unambiguous identification and quantification in complex biological matrices. In a validated method using a C18 column with an acetonitrile-ammonium acetate buffer mobile phase, Uroporphyrin I elutes with a characteristic retention time of 5.75 minutes, while coproporphyrin III elutes at 9.09 minutes and protoporphyrin IX at 11.7 minutes [1]. This separation is critical for resolving the I and III isomers of uroporphyrin, which co-elute under many other chromatographic conditions [2].

Analytical Chemistry Biomarker Quantification Porphyria Diagnostics

Optimal Procurement Scenarios for Uroporphyrin I Dihydrochloride Based on Validated Differentiators


Calibration and Quality Control in Clinical Porphyrin Analysis

Uroporphyrin I dihydrochloride is an essential analytical standard for HPLC and LC-MS/MS methods quantifying porphyrin profiles in urine, plasma, and feces for the diagnosis and monitoring of porphyrias. Its distinct retention time (e.g., ~5.75 min under specific reverse-phase conditions) ensures accurate peak identification and quantification [1]. Using this specific isomer is mandatory because uroporphyrin III, the biologically active isomer, may co-elute or have a different response factor, leading to diagnostic errors [2].

In Vivo Tumor Targeting and Imaging Studies

For researchers investigating porphyrin-based tumor localization, Uroporphyrin I dihydrochloride offers a quantitatively validated advantage over its isomer Uroporphyrin III and other porphyrins, with at least 50% higher tumor accumulation in preclinical models [1]. Its weak serum protein binding (Kd ~100 μM) contributes to a high free fraction in circulation, facilitating extravasation and uptake by neoplastic tissue [3]. This makes it a preferred tool for studying the mechanisms of porphyrin biodistribution and for developing targeted imaging agents.

Mechanistic Studies of Porphyrin Photophysics and Photobleaching

Uroporphyrin I's photobleaching quantum yield of 2.8 × 10⁻⁵ is slower than that of TSPP but comparable to HP and PF II, providing a useful benchmark for comparative photostability studies [1]. Its unique response to quenchers like furfuryl alcohol (>5-fold acceleration) allows researchers to probe the specific mechanisms of photodegradation, distinguishing Type I from Type II processes [1]. This makes it a valuable reference compound in the development and characterization of novel photosensitizers for photodynamic therapy.

Protein Binding and Pharmacokinetic Modeling

The exceptionally low affinity of Uroporphyrin I for human serum albumin (Kd ~100 μM) provides a distinct control or variable in studies of porphyrin-protein interactions [1]. Researchers can use this compound to investigate how weak versus strong plasma protein binding (e.g., protoporphyrin IX) influences the in vivo behavior, tissue distribution, and clearance of tetrapyrroles [2]. This is crucial for building accurate pharmacokinetic/pharmacodynamic (PK/PD) models for porphyrin-based drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uroporphyrin I dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.